4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate

Catalog No.
S13016341
CAS No.
653597-78-5
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetat...

CAS Number

653597-78-5

Product Name

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate

IUPAC Name

4-(1-oxoisochromen-3-yl)but-3-en-2-yl acetate

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-10(18-11(2)16)7-8-13-9-12-5-3-4-6-14(12)15(17)19-13/h3-10H,1-2H3

InChI Key

ZEOUYLGCBSJYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC2=CC=CC=C2C(=O)O1)OC(=O)C

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is a chemical compound that falls under the category of benzopyran derivatives. It features a complex structure characterized by a benzopyran moiety, which is known for its diverse biological activities. The molecular formula of this compound is C13H12O4, indicating the presence of carbon, hydrogen, and oxygen atoms. The compound's structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other derivatives.
  • Reduction: Reduction reactions may convert it into alcohol derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols react with the compound to form various derivatives.

These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity.

The biological activity of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has been studied due to its potential therapeutic effects. Compounds with a benzopyran structure are often associated with various biological properties, including:

  • Antioxidant Activity: The compound may exhibit antioxidant properties, helping to neutralize free radicals in biological systems.
  • Cytotoxic Effects: Preliminary studies suggest that this compound could have cytotoxic effects against certain cancer cell lines, making it a candidate for further anticancer research.
  • Enzyme Inhibition: It may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

The synthesis of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with appropriate starting materials such as 3-acetylcoumarin and suitable reagents.
  • Reaction Conditions: The reaction is generally conducted under reflux conditions in the presence of an acid catalyst or using microwave-assisted methods to enhance yield and reduce reaction time.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity final product.

These methods ensure that the compound can be synthesized efficiently for research and application purposes.

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has several notable applications:

  • Medicinal Chemistry: Due to its potential biological activities, it is being investigated as a lead compound for developing new therapeutic agents.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to various chemical research projects.
  • Agricultural Chemistry: Potential applications in agrochemicals are being explored, particularly in developing bioactive compounds for pest control or plant growth regulation.

Research on the interaction of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate with biological targets is ongoing. Studies focus on:

  • Mechanism of Action: Understanding how this compound interacts with enzymes and receptors at the molecular level.
  • Cellular Pathways: Investigating its effects on cellular signaling pathways and its role in apoptosis or cell proliferation.

These studies are crucial for elucidating the therapeutic potential of this compound.

Several compounds share structural similarities with 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate. Notable examples include:

Compound NameMolecular FormulaUnique Features
1-Oxoisochromen-3-yloxyacetic acidC11H10O4Exhibits strong antioxidant properties
4-(3,4-Dihydroxyphenyl)butanoneC10H12O3Known for its anti-inflammatory effects
Coumarin derivativesVariesBroad range of biological activities including anticoagulant effects

Uniqueness

The uniqueness of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate lies in its specific structural features that combine both benzopyran and butenyl functionalities. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for further research in medicinal chemistry and related fields.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 g/mol

Monoisotopic Mass

258.08920892 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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